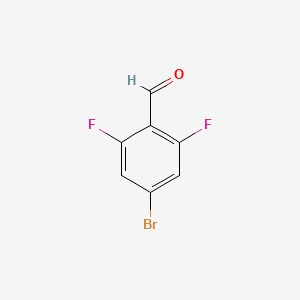

4-Bromo-2,6-difluorobenzaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2,6-difluorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrF2O/c8-4-1-6(9)5(3-11)7(10)2-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZGVAISJIQNQEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)C=O)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50378342 | |

| Record name | 4-Bromo-2,6-difluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

537013-51-7 | |

| Record name | 4-Bromo-2,6-difluorobenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=537013-51-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-2,6-difluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-2,6-difluorobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromo-2,6-difluorobenzaldehyde (CAS No. 537013-51-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-2,6-difluorobenzaldehyde is a key fluorinated aromatic aldehyde that serves as a versatile building block in modern organic synthesis. Its unique substitution pattern, featuring a reactive aldehyde group, a bromine atom amenable to cross-coupling reactions, and two electron-withdrawing fluorine atoms, makes it a valuable precursor for the synthesis of complex organic molecules. This guide provides a comprehensive overview of its physicochemical properties, synthesis, and reactivity, with a particular focus on its application in the development of kinase inhibitors for targeted cancer therapy. Detailed experimental protocols for its synthesis and key transformations are presented, alongside a discussion of its role in the modulation of critical signaling pathways such as the Janus kinase/signal transducers and activators of transcription (JAK-STAT) and Bruton's tyrosine kinase (BTK) pathways.

Physicochemical Properties

This compound is a white to light yellow crystalline solid.[1] Its key physicochemical properties are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 537013-51-7 | [1][2][3] |

| Molecular Formula | C₇H₃BrF₂O | [1] |

| Molecular Weight | 221.00 g/mol | [1][4] |

| Appearance | White to light yellow to light orange powder to crystal | [1] |

| Melting Point | 75 - 81 °C | [1][4][5] |

| Boiling Point | 231.381 °C at 760 mmHg | [5] |

| Purity | ≥ 96% | [1][4] |

| Solubility | Soluble in common organic solvents like THF, DMF, and chlorinated solvents. | |

| Storage Conditions | Store at 2 - 8 °C in a dry, dark place. | [1][6] |

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the ortho-lithiation of 1-bromo-3,5-difluorobenzene (B42898) followed by formylation.[7][8]

Experimental Protocol: Synthesis via Ortho-lithiation and Formylation

Materials:

-

1-Bromo-3,5-difluorobenzene

-

n-Butyllithium (n-BuLi) in hexanes

-

N,N-Dimethylformamide (DMF)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Ethyl acetate (B1210297)

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

Procedure:

-

To a solution of diisopropylamine (1.2 equivalents) in anhydrous THF under a nitrogen atmosphere, add n-butyllithium (1.1 equivalents) dropwise at -78 °C.

-

Stir the resulting solution at -20 °C for 30 minutes to form lithium diisopropylamide (LDA).

-

Cool the reaction mixture back to -78 °C and add a solution of 1-bromo-3,5-difluorobenzene (1.0 equivalent) in anhydrous THF dropwise.

-

Stir the mixture at -78 °C for 30 minutes.

-

Add N,N-dimethylformamide (DMF) (1.5 equivalents) dropwise at -78 °C and continue stirring for an additional 2 hours at this temperature.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Allow the mixture to warm to room temperature and partition between ethyl acetate and water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude product.

-

Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane (e.g., 2% ethyl acetate in hexane) as the eluent to yield this compound. A typical yield for this reaction is around 61%.[7]

Chemical Reactivity and Synthetic Applications

The aldehyde and bromo functionalities of this compound allow for a wide range of chemical transformations, making it a valuable intermediate in multi-step syntheses.

Reactions of the Aldehyde Group

The aldehyde group can undergo standard carbonyl chemistry, such as Wittig reactions, reductive aminations, and oxidations.

Materials:

-

This compound

-

Potassium tert-butoxide

-

Anhydrous Tetrahydrofuran (THF)

-

Diethyl ether

-

Water

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, suspend methyltriphenylphosphonium bromide (1.2 equivalents) in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath and add potassium tert-butoxide (1.2 equivalents) portion-wise with stirring.

-

Allow the mixture to warm to room temperature and stir for 1-2 hours to form the ylide.

-

Cool the ylide solution to 0 °C and add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise.

-

Allow the reaction mixture to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction with water and extract the product with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the corresponding styrene (B11656) derivative.

Reactions of the Bromo Group

The bromine atom is well-suited for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds.

Materials:

-

This compound

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (B44618) (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane

Procedure:

-

To a round-bottom flask, add this compound (1.0 equivalent), phenylboronic acid (1.2 equivalents), and potassium carbonate (2.0 equivalents).

-

Add a mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).

-

Degas the mixture by bubbling with nitrogen for 15-20 minutes.

-

Add palladium(II) acetate (0.05 equivalents) and triphenylphosphine (0.1 equivalents).

-

Heat the reaction mixture to reflux and stir until the starting material is consumed (monitored by TLC).

-

Cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the biphenyl (B1667301) product.

Application in Drug Discovery: Kinase Inhibitors

Substituted benzaldehydes, particularly those with fluorine and bromine functionalities, are crucial intermediates in the synthesis of kinase inhibitors.[9][10] These inhibitors are a class of targeted therapy drugs that block the action of kinases, enzymes that play a critical role in cell signaling, growth, and division. Dysregulation of kinase activity is a hallmark of many cancers and inflammatory diseases.

Role in the Synthesis of JAK and BTK Inhibitors

While specific, publicly available examples of FDA-approved drugs synthesized directly from this compound are not readily found, the structural motif is highly relevant to the synthesis of inhibitors targeting the Janus kinase (JAK) family and Bruton's tyrosine kinase (BTK).[9][10][11][12][13][14][15][16] These kinases are key components of signaling pathways that regulate immune responses and cell proliferation.

The general synthetic strategy involves using the aldehyde for the construction of a core heterocyclic scaffold, while the bromine atom allows for the introduction of various aryl or heteroaryl groups through cross-coupling reactions to modulate potency and selectivity.

Caption: General workflow for synthesizing kinase inhibitors.

Targeted Signaling Pathways

The JAK-STAT signaling pathway is a crucial cascade that transmits information from extracellular cytokine signals to the nucleus, leading to the transcription of genes involved in immunity, proliferation, and differentiation.[17][18][19][20][21] Aberrant activation of this pathway is implicated in various cancers and autoimmune diseases.

Caption: The JAK-STAT signaling pathway and inhibitor action.

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that is essential for B-cell development, differentiation, and signaling.[22][23][24][25][26] It is a key component of the B-cell receptor (BCR) signaling pathway, and its inhibition is a validated therapeutic strategy for B-cell malignancies and autoimmune diseases.

Caption: The BTK signaling pathway and inhibitor action.

Safety and Handling

This compound is toxic if swallowed.[4][5] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[4] Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[2]

Conclusion

This compound is a high-value building block for organic synthesis, particularly in the field of medicinal chemistry. Its versatile reactivity allows for the construction of complex molecular architectures, including potent and selective kinase inhibitors. The detailed protocols and pathway diagrams provided in this guide are intended to facilitate further research and development in the synthesis and application of novel therapeutics derived from this important intermediate.

References

- 1. chemimpex.com [chemimpex.com]

- 2. calpaclab.com [calpaclab.com]

- 3. calpaclab.com [calpaclab.com]

- 4. 4-溴-2,6-二氟苯甲醛 96% | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound, CAS No. 537013-51-7 - iChemical [ichemical.com]

- 6. achmem.com [achmem.com]

- 7. This compound | 537013-51-7 [chemicalbook.com]

- 8. CN101353317B - Preparation of 4-bromo-2,6-difluorobenzonitrile - Google Patents [patents.google.com]

- 9. US8722693B2 - Salts of the Janus kinase inhibitor (R)-3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile - Google Patents [patents.google.com]

- 10. US9718834B2 - Processes and intermediates for making a JAK inhibitor - Google Patents [patents.google.com]

- 11. IL219076A - Bruton tyrosine kinase inhibitors - Google Patents [patents.google.com]

- 12. SI2526933T1 - Inhibitors of Bruton's tyrosine kinase - Google Patents [patents.google.com]

- 13. EP3245208A4 - Synthesis of a bruton's tyrosine kinase inhibitor - Google Patents [patents.google.com]

- 14. Inhibitors of bruton's tyrosine kinase - Patent US-8563563-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. EP3919494A1 - Janus kinase (jak) family inhibitor, preparation of same, and applications thereof - Google Patents [patents.google.com]

- 16. US9089574B2 - Antiviral JAK inhibitors useful in treating or preventing retroviral and other viral infections - Google Patents [patents.google.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

- 20. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 21. shutterstock.com [shutterstock.com]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

Technical Guide: 4-Bromo-2,6-difluorobenzaldehyde in Drug Discovery

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of 4-Bromo-2,6-difluorobenzaldehyde, a key chemical intermediate in organic synthesis, with a particular focus on its role in the development of novel therapeutics. This document outlines its physicochemical properties, a detailed experimental protocol for its synthesis, and its application in targeting cellular protein degradation pathways.

Physicochemical Properties and Data

This compound is a versatile building block in medicinal chemistry. Its unique substitution pattern, featuring a bromine atom and two fluorine atoms on the benzaldehyde (B42025) scaffold, imparts desirable properties for the synthesis of complex molecules. The electron-withdrawing nature of the fluorine atoms enhances the reactivity of the aldehyde group and influences the electronic properties of the aromatic ring, making it a valuable precursor for various pharmaceutical agents.

The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Weight | 221.00 g/mol | [1][2][3] |

| Molecular Formula | C₇H₃BrF₂O | [1][2][3] |

| CAS Number | 537013-51-7 | [1][2][3] |

| Melting Point | 76-81 °C | [2][3] |

| Appearance | White to light yellow solid | |

| Purity | ≥96% | [2] |

| Flash Point | >110 °C (>230 °F) | [2][3] |

Experimental Protocol: Synthesis of this compound

The following protocol details a common laboratory-scale synthesis of this compound from 1-bromo-3,5-difluorobenzene (B42898). This method involves a directed ortho-metalation followed by formylation.

Materials:

-

1-bromo-3,5-difluorobenzene

-

Anhydrous Tetrahydrofuran (B95107) (THF)

-

n-Butyllithium (n-BuLi) solution in hexanes

-

N,N-Dimethylformamide (DMF)

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate (B1210297)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

-

Ethyl acetate

Procedure:

-

Preparation of Lithium Diisopropylamide (LDA):

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF).

-

Cool the flask to -78 °C using a dry ice/acetone bath.

-

Slowly add diisopropylamine to the cooled THF.

-

To this solution, add n-butyllithium (n-BuLi) dropwise while maintaining the temperature at -78 °C.

-

Stir the resulting mixture at -78 °C for 30 minutes to generate lithium diisopropylamide (LDA).

-

-

Lithiation of 1-bromo-3,5-difluorobenzene:

-

In a separate flame-dried flask under a nitrogen atmosphere, dissolve 1-bromo-3,5-difluorobenzene in anhydrous THF.

-

Cool this solution to -78 °C.

-

Slowly transfer the previously prepared LDA solution to the solution of 1-bromo-3,5-difluorobenzene via cannula while maintaining the temperature at -78 °C.

-

Stir the reaction mixture at -78 °C for 1 hour.

-

-

Formylation:

-

To the reaction mixture, add N,N-dimethylformamide (DMF) dropwise at -78 °C.

-

Continue stirring at -78 °C for an additional 30 minutes.

-

-

Work-up and Purification:

-

Quench the reaction by slowly adding 1 M HCl at -78 °C.

-

Allow the mixture to warm to room temperature.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate.

-

Wash the combined organic layers sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to yield this compound as a solid.

-

Application in Drug Discovery: Targeting the von Hippel-Lindau (VHL) E3 Ubiquitin Ligase Pathway

This compound serves as a crucial intermediate in the synthesis of small molecule ligands for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[4] These ligands are integral components of Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality designed to induce the degradation of specific target proteins.

PROTACs are heterobifunctional molecules that consist of a ligand that binds to a target protein of interest, a ligand that binds to an E3 ubiquitin ligase (such as VHL), and a linker connecting the two. By bringing the target protein and the E3 ligase into close proximity, PROTACs facilitate the ubiquitination of the target protein, marking it for degradation by the proteasome. This approach offers a powerful strategy to eliminate disease-causing proteins that are often considered "undruggable" by traditional small molecule inhibitors.

The signaling pathway below illustrates the mechanism of action of a VHL-recruiting PROTAC.

References

- 1. The Roles of VHL-Dependent Ubiquitination in Signaling and Cancer | Semantic Scholar [semanticscholar.org]

- 2. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound 96 537013-51-7 [sigmaaldrich.com]

- 4. Workflow for E3 Ligase Ligand Validation for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Bromo-2,6-difluorobenzaldehyde: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-2,6-difluorobenzaldehyde is a key synthetic intermediate increasingly utilized in the fields of medicinal chemistry and materials science. Its unique trifunctional aromatic structure, featuring an aldehyde group, a bromine atom, and two fluorine atoms, offers a versatile platform for the construction of complex molecular architectures. The electron-withdrawing nature of the fluorine atoms enhances the reactivity of the aromatic ring, making it a valuable precursor for various cross-coupling reactions and nucleophilic substitutions. This technical guide provides a comprehensive overview of the structure, properties, synthesis, and key applications of this compound, with a focus on its role in the development of novel therapeutics, particularly as a building block for kinase inhibitors and ligands for E3 ubiquitin ligases. Detailed experimental protocols and characterization data are provided to facilitate its use in research and development.

Chemical Structure and Properties

This compound is a crystalline solid at room temperature. The strategic placement of the bromine and fluorine atoms on the benzaldehyde (B42025) core imparts distinct chemical properties that are advantageous for organic synthesis.

The chemical structure of this compound is illustrated below:

Caption: Chemical structure of this compound.

A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 537013-51-7 | [1][2] |

| Molecular Formula | C₇H₃BrF₂O | [1] |

| Molecular Weight | 221.00 g/mol | [1] |

| Appearance | White to light yellow crystalline powder | [1] |

| Melting Point | 75-81 °C | [1] |

| Purity | ≥96% | [1] |

| SMILES | O=Cc1c(F)cc(Br)cc1F | |

| InChIKey | CZGVAISJIQNQEJ-UHFFFAOYSA-N |

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the ortho-lithiation of 1-bromo-3,5-difluorobenzene (B42898) followed by formylation.

Synthetic Workflow

The overall synthetic workflow is depicted below.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is adapted from established literature procedures.

Materials:

-

1-Bromo-3,5-difluorobenzene

-

n-Butyllithium (n-BuLi) in hexanes

-

Diisopropylamine

-

Anhydrous Tetrahydrofuran (THF)

-

N,N-Dimethylformamide (DMF)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Ethyl acetate

-

Hexanes

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

To a solution of diisopropylamine (1.5 mmol) in anhydrous THF at -78 °C under a nitrogen atmosphere, add n-butyllithium (1.2 mmol) dropwise.

-

Warm the reaction mixture to -20 °C and stir for 30 minutes to generate lithium diisopropylamide (LDA).

-

Cool the mixture back to -78 °C and add a solution of 1-bromo-3,5-difluorobenzene (1.0 mmol) in anhydrous THF. Stir for 30 minutes at this temperature.

-

Add N,N-dimethylformamide (DMF) (2.0 mmol) dropwise at -78 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound.

Applications in Drug Discovery and Development

This compound is a valuable building block for the synthesis of various biologically active molecules, particularly in the realm of oncology and targeted therapies.

Synthesis of VHL E3 Ubiquitin Ligase Ligands

The von Hippel-Lindau (VHL) E3 ubiquitin ligase is a key component of the ubiquitin-proteasome system and is a popular target for the development of Proteolysis Targeting Chimeras (PROTACs). This compound serves as a precursor for the synthesis of ligands that bind to VHL.

The aldehyde functionality can be converted to an amine via reductive amination, which is then further elaborated to construct the final VHL ligand.

Caption: General workflow for the synthesis of VHL ligands.

Precursor for Kinase Inhibitors

The structural motif of this compound is found in the backbone of several kinase inhibitors. The bromine atom allows for the introduction of various aryl and heteroaryl groups via Suzuki-Miyaura cross-coupling reactions, enabling the exploration of the chemical space around the kinase active site.

Logical Relationship in Kinase Inhibitor Design:

Caption: Role in kinase inhibitor synthesis and function.

Key Experimental Protocols: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds and is a primary application of this compound.

General Protocol for Suzuki-Miyaura Coupling

Materials:

-

This compound

-

Aryl- or heteroarylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent (e.g., 1,4-dioxane, toluene, DMF, with water)

Procedure:

-

In a reaction vessel, combine this compound (1.0 eq), the boronic acid (1.1-1.5 eq), and the base (2.0-3.0 eq).

-

Purge the vessel with an inert gas (e.g., nitrogen or argon).

-

Add the degassed solvent system.

-

Add the palladium catalyst (0.01-0.05 eq).

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).

-

Cool the reaction to room temperature and perform an aqueous workup.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate.

-

Purify the product by column chromatography or recrystallization.

Spectroscopic Data

Accurate characterization of this compound is crucial for its use in synthesis. The following table summarizes its key spectroscopic data.

| Spectroscopic Data | Observed/Reported Values |

| ¹H NMR (CDCl₃, 300 MHz) | δ 10.3 (s, 1H, CHO), 7.3-7.5 (m, 2H, Ar-H) |

| ¹³C NMR (CDCl₃) | Predicted shifts: ~185 (CHO), ~160 (d, C-F), ~130 (C-Br), ~115 (d, C-H) |

| IR (KBr, cm⁻¹) | Expected peaks: ~1700 (C=O stretch of aldehyde), ~1600, 1450 (C=C aromatic stretch), ~1250 (C-F stretch) |

| Mass Spec (EI) | m/z (%): 220/222 (M⁺, bromine isotopes), 219/221 (M-H)⁺, 192/194 (M-CO)⁺, 141 (M-Br)⁺ |

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis. Its trifunctional nature allows for a wide range of chemical transformations, making it an ideal starting material for the synthesis of complex molecules with important biological activities. The detailed synthetic and experimental protocols provided in this guide are intended to facilitate its application in research and drug development, paving the way for the discovery of new therapeutic agents and advanced materials.

References

-

Various chemical supplier catalogs (e.g., Sigma-Aldrich, Combi-Blocks, TCI).

-

PubChem Compound Summary for CID 2773290, National Center for Biotechnology Information. (--INVALID-LINK--)

References

4-Bromo-2,6-difluorobenzaldehyde physical properties

An In-depth Technical Guide on the Physical Properties of 4-Bromo-2,6-difluorobenzaldehyde

For researchers, scientists, and professionals in drug development, a thorough understanding of the physical properties of chemical intermediates is paramount for successful synthesis and formulation. This technical guide provides a comprehensive overview of the core physical characteristics of this compound, a key building block in the synthesis of pharmaceuticals and agrochemicals.[1]

Core Physical Properties

This compound is a solid compound at room temperature, appearing as a white to light yellow or light orange powder or crystal.[1] A summary of its key physical and chemical properties is presented in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₃BrF₂O | [1][2][3][4][5] |

| Molecular Weight | 221.00 g/mol | [1][2][3][4][5] |

| Melting Point | 75 - 81 °C | [1][2][3] |

| Boiling Point | 231.381 °C at 760 mmHg | [3] |

| Density | 1.758 g/cm³ | [3][4] |

| Appearance | White to light yellow to light orange powder to crystal | [1][4] |

| Purity | ≥ 96% | [2][5] |

| Flash Point | > 110 °C (> 230 °F) | [2][3] |

| CAS Number | 537013-51-7 | [1][2][3][4][5] |

Experimental Protocols for Property Determination

While specific experimental documentation for the determination of the physical properties of this compound is not publicly available, the following are standard laboratory protocols for measuring such properties for a solid organic compound.

Melting Point Determination

The melting point of a crystalline solid is a key indicator of its purity and is typically determined using a melting point apparatus.

-

Sample Preparation: A small amount of the crystalline this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus.

-

Heating and Observation: The sample is heated at a controlled rate. The temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid are recorded. This range is reported as the melting point. For a pure substance, this range is typically narrow.

Boiling Point Determination

The boiling point is determined at a specific atmospheric pressure, as it is a pressure-dependent property.

-

Apparatus Setup: A small amount of the liquid form of the substance (if it can be melted without decomposition) is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed in the test tube.

-

Heating: The test tube is heated in a heating bath. As the temperature rises, a steady stream of bubbles will emerge from the open end of the capillary tube.

-

Observation: The heating is discontinued, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Density Measurement

The density of a solid can be determined using the displacement method.

-

Mass Measurement: A known mass of this compound is accurately weighed.

-

Volume Measurement: The volume of the solid is determined by immersing it in a graduated cylinder containing a liquid in which it is insoluble and does not react. The volume of the displaced liquid corresponds to the volume of the solid.

-

Calculation: The density is calculated by dividing the mass of the solid by its volume.

Synthesis Workflow

This compound is a valuable intermediate in organic synthesis.[1] A common synthetic route involves the formylation of 1-bromo-3,5-difluorobenzene. The logical workflow for this synthesis is depicted in the diagram below.

References

An In-depth Technical Guide to 4-Bromo-2,6-difluorobenzaldehyde: Properties and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of 4-bromo-2,6-difluorobenzaldehyde, with a core focus on its melting point. It includes detailed experimental protocols for both the determination of its melting point and its application in a key synthetic transformation. This document is intended to serve as a valuable resource for professionals in the fields of chemical research and pharmaceutical development.

Physicochemical Properties of this compound

This compound is a versatile building block in organic synthesis, frequently utilized in the development of pharmaceuticals, agrochemicals, and advanced materials.[1] Its halogenated phenyl ring structure makes it a valuable intermediate for various cross-coupling and nucleophilic substitution reactions.[1] A summary of its key quantitative properties is presented below.

| Property | Value | Source(s) |

| Melting Point | 75 - 81 °C | [1][2][3] |

| Molecular Formula | C₇H₃BrF₂O | [1] |

| Molecular Weight | 221.00 g/mol | [1][2][3] |

| Purity (Typical) | ≥ 95% | [1][2][4] |

| Appearance | White to light yellow crystalline powder | [1] |

| CAS Number | 537013-51-7 | [1][2][3][4][5] |

Experimental Protocols

Determination of Melting Point

The melting point of a crystalline organic solid is a critical indicator of its purity.[1] A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure compound, whereas impurities tend to depress and broaden the melting range.[1] The following is a standard protocol for the accurate determination of the melting point of this compound using a capillary melting point apparatus.

Materials:

-

This compound sample

-

Melting point capillary tubes (one end sealed)

-

Mortar and pestle

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Calibrated thermometer

Procedure:

-

Sample Preparation: Ensure the this compound sample is completely dry and homogeneous.[4] If the crystals are coarse, gently grind a small amount into a fine powder using a mortar and pestle.[4]

-

Capillary Loading: Pack the powdered sample into the open end of a capillary tube to a depth of 2-3 mm. This can be achieved by tapping the sealed end of the tube on a hard surface to compact the powder.[2]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus. Ensure the thermometer is positioned correctly to accurately measure the temperature of the block.

-

Approximate Melting Point Determination: Conduct a rapid initial heating (approximately 10-20°C per minute) to determine an approximate melting point. This provides a target range for the more accurate measurement.

-

Accurate Melting Point Determination: Using a fresh sample, heat the apparatus rapidly until the temperature is about 15-20°C below the approximate melting point found in the previous step. Then, decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium between the sample, heating block, and thermometer.[1]

-

Data Recording: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the last solid crystal melts (the end of the melting range).[1] The recorded values represent the melting point range of the sample. For a pure sample, this range should be narrow.

Synthesis of 4-Bromo-2,6-difluorobenzonitrile (B47616)

This compound serves as a key starting material for the synthesis of other important intermediates. One such transformation is its conversion to 4-bromo-2,6-difluorobenzonitrile, a valuable component in the synthesis of liquid crystal materials.[6] The following two-step protocol is adapted from established synthetic methodologies.[6]

Step A: Formation of this compound Oxime

Materials:

-

This compound (1.0 eq)

-

Hydroxylamine (B1172632) hydrochloride (NH₂OH·HCl) (1.1 eq)

-

Formic acid (HCOOH)

-

Round-bottom flask with reflux condenser

-

Stirring apparatus and heating mantle

Procedure:

-

To a round-bottom flask, add formic acid, this compound, and hydroxylamine hydrochloride.[6]

-

Stir the mixture and heat it to reflux for approximately 10 hours.[6] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

Step B: Dehydration to 4-Bromo-2,6-difluorobenzonitrile

Procedure:

-

Set up the apparatus for distillation. Distill the solvent (formic acid) from the reaction mixture under normal pressure.[6]

-

After removing the formic acid, add water to the flask and continue the distillation process to carry the product over with the steam.[6]

-

Collect the distilled aqueous solution containing the product.

-

Cool the collected solution to room temperature, which should cause the product to precipitate or crystallize.

-

Collect the solid product by suction filtration.

-

Wash the filter cake with water until the filtrate is neutral.

-

Dry the resulting white crystalline solid to obtain the final product, 4-bromo-2,6-difluorobenzonitrile.

Reaction Workflow Visualization

The following diagram illustrates the synthetic pathway for the conversion of this compound to 4-Bromo-2,6-difluorobenzonitrile.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. CN103025696B - For the preparation of the method for 4-bromo-Benzaldehyde,2-methoxy - Google Patents [patents.google.com]

- 3. CN101353317B - Preparation of 4-bromo-2,6-difluorobenzonitrile - Google Patents [patents.google.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. benchchem.com [benchchem.com]

Technical Guide: Solubility Profile of 4-Bromo-2,6-difluorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility data for 4-Bromo-2,6-difluorobenzaldehyde, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. Due to the limited direct quantitative solubility data for this specific compound, this guide also includes information on structurally similar compounds to provide a comparative context for its potential solubility characteristics. Additionally, detailed experimental protocols for solubility determination and a workflow for its synthesis are presented.

Introduction to this compound

This compound is a halogenated aromatic aldehyde with the chemical formula C₇H₃BrF₂O. Its structure, featuring a bromine atom and two fluorine atoms on the benzaldehyde (B42025) ring, imparts unique reactivity, making it a valuable building block in organic synthesis. Understanding its solubility is crucial for its application in various chemical processes, including reaction kinetics, purification, and formulation development.

Solubility Data

Table 1: Solubility Data of Structurally Similar Compounds

| Compound | Solvent | Temperature (°C) | Solubility | Reference |

| 4-Bromobenzaldehyde (B125591) | Water | 25 | 0.8 g/L | [1] |

| 4-Bromobenzaldehyde | Water | Not Specified | Slightly soluble/Insoluble | [2][3][4] |

| 4-Bromobenzaldehyde | Ethanol | Not Specified | Soluble | [1][2][3] |

| 4-Bromobenzaldehyde | Ether | Not Specified | Soluble | [1][2] |

| 4-Bromobenzaldehyde | Benzene | Not Specified | Soluble | [1][3] |

| 2,6-Difluorobenzaldehyde | Not Specified | Not Specified | No quantitative data available |

Based on this data, it can be inferred that this compound is likely to exhibit low solubility in water and higher solubility in common organic solvents such as alcohols and aromatic hydrocarbons. The presence of the polar aldehyde group might contribute to some water solubility, while the halogenated aromatic ring would favor solubility in less polar organic solvents.

Experimental Protocols

Determination of Aqueous Solubility (Saturation Shake-Flask Method)

This protocol is a standard method for determining the equilibrium solubility of a compound in an aqueous medium.

Materials:

-

This compound

-

Distilled or deionized water

-

Shaking incubator or orbital shaker

-

Centrifuge

-

UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of water in a sealed container (e.g., a screw-cap vial or flask). The excess solid is crucial to ensure that saturation is reached.

-

Place the container in a shaking incubator set at a constant temperature (e.g., 25 °C) and agitate for a prolonged period (e.g., 24-48 hours) to allow the system to reach equilibrium.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the suspension to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

Filter the collected supernatant through a syringe filter to remove any remaining solid particles.

-

-

Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the filtered supernatant and the standard solutions using a suitable analytical method (UV-Vis spectrophotometry or HPLC).

-

Construct a calibration curve from the analysis of the standard solutions.

-

Determine the concentration of this compound in the filtered supernatant by comparing its analytical response to the calibration curve. This concentration represents the solubility of the compound at the specified temperature.

-

Synthesis Workflow

The following diagram illustrates a typical experimental workflow for the synthesis of this compound.

Caption: Synthesis workflow for this compound.

This guide serves as a foundational resource for professionals working with this compound. While direct solubility data is sparse, the provided information on related compounds and standardized experimental protocols offers a robust framework for its practical application and further research.

References

4-Bromo-2,6-difluorobenzaldehyde: A Technical Safety Guide for Researchers

For researchers, scientists, and drug development professionals, a thorough understanding of the safety and handling protocols for chemical reagents is paramount. This in-depth technical guide provides a comprehensive overview of the safety data for 4-Bromo-2,6-difluorobenzaldehyde (CAS No. 537013-51-7), a key intermediate in the synthesis of pharmaceuticals and other advanced materials. [1]

This document compiles essential physicochemical properties, hazard information, handling and storage procedures, and first-aid measures. The information is presented to ensure safe laboratory practices and to provide a foundation for further research and development activities involving this compound.

Core Chemical and Physical Properties

This compound is a solid, appearing as a white to light yellow or light orange powder or crystal.[1] A summary of its key physical and chemical properties is provided in the table below for easy reference.

| Property | Value | Source |

| CAS Number | 537013-51-7 | [1][2] |

| Molecular Formula | C₇H₃BrF₂O | [1][2] |

| Molecular Weight | 221.00 g/mol | [2] |

| Appearance | White to light yellow to light orange powder to crystal | [1] |

| Melting Point | 76-81 °C | [2] |

| Boiling Point | 231.381 °C at 760 mmHg | [3] |

| Density | 1.758 g/cm³ | [3] |

| Flash Point | >110 °C (>230 °F) | [2] |

| Purity | ≥ 96% (assay) / ≥ 98% (GC) | [1][2] |

Hazard Identification and Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a hazardous substance.

GHS Pictogram:

GHS06: Skull and Crossbones

Signal Word: Danger[2]

Hazard Statements:

-

H302: Harmful if swallowed.[4]

-

H315: Causes skin irritation.[4]

-

H319: Causes serious eye irritation.[4]

-

H332: Harmful if inhaled.[4]

-

H335: May cause respiratory irritation.[4]

Precautionary Statements:

-

P261: Avoid breathing dust.

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P271: Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves/ eye protection/ face protection.

-

P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[2][3]

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P330: Rinse mouth.

-

P403 + P233: Store in a well-ventilated place. Keep container tightly closed.

-

P405: Store locked up.

-

P501: Dispose of contents/ container to an approved waste disposal plant.

Safe Handling and Storage

Proper handling and storage are crucial to minimize the risks associated with this compound.

Personal Protective Equipment (PPE):

Recommended Personal Protective Equipment for handling this compound.

Handling:

-

Avoid contact with skin and eyes.

-

Avoid formation of dust and aerosols.

-

Provide appropriate exhaust ventilation at places where dust is formed.

-

Handle in accordance with good industrial hygiene and safety practice.

-

Wash hands before breaks and at the end of the workday.

Storage:

-

Store in a cool, dry, and well-ventilated place.[1]

-

Keep container tightly closed.

-

Recommended storage temperature is between 2 - 8 °C.[1]

-

Store locked up.

First-Aid Measures

In the event of exposure, immediate and appropriate first-aid is essential.

First-aid decision tree for different routes of exposure.

Fire-Fighting Measures

While the flash point is high, appropriate measures should be taken in the event of a fire involving this chemical.

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards Arising from the Chemical: In case of fire, hazardous decomposition products such as carbon oxides and hydrogen bromide gas may be formed.

-

Advice for Firefighters: Wear self-contained breathing apparatus for firefighting if necessary.

Experimental Protocol: Synthesis of this compound

The following is a summarized experimental protocol for the synthesis of this compound, based on information from available literature.[5]

Materials:

-

n-Butyl lithium

-

N,N-Dimethylformamide (DMF)

-

Tetrahydrofuran (THF), anhydrous

-

Ethyl acetate (B1210297)

-

Hexane

-

Saturated ammonium (B1175870) chloride solution

-

Sodium sulfate

Procedure:

-

Prepare a solution of lithium diisopropylamide (LDA) by adding n-butyl lithium to a solution of diisopropylamine in anhydrous THF at -78 °C under a nitrogen atmosphere.

-

Stir the reaction mixture at -20 °C for 30 minutes.

-

Add a solution of 1-bromo-3,5-difluorobenzene in anhydrous THF to the LDA solution at -78 °C.

-

Continue stirring for an additional 30 minutes at -78 °C.

-

Add DMF to the reaction mixture at -78 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quench the reaction by partitioning the mixture between ethyl acetate and saturated ammonium chloride solution.

-

Separate the organic layer, dry it over sodium sulfate, and concentrate it under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate eluent system to yield this compound.

References

4-Bromo-2,6-difluorobenzaldehyde: A Technical Guide to Reactivity and Hazards

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Bromo-2,6-difluorobenzaldehyde, a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] Its unique electronic and structural features, characterized by the presence of an aldehyde group and electron-withdrawing fluorine and bromine atoms, confer a versatile reactivity profile. This document outlines its chemical properties, core reactivity, detailed experimental protocols for key transformations, and essential safety and handling information.

Core Chemical and Physical Properties

This compound is a white to light yellow crystalline solid.[2] A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 537013-51-7 | [2][3] |

| Molecular Formula | C₇H₃BrF₂O | [2][3] |

| Molecular Weight | 221.00 g/mol | [2][3] |

| Melting Point | 76-81 °C | [3] |

| Boiling Point | 231.381 °C at 760 mmHg | [4] |

| Flash Point | >110 °C (>230 °F) | [3] |

| Density | 1.758 g/cm³ | [4] |

| Appearance | White to light yellow to light orange powder to crystal | [2] |

| Solubility | Information not readily available, likely soluble in common organic solvents. | |

| SMILES | Fc1cc(Br)cc(F)c1C=O | [3] |

| InChI Key | CZGVAISJIQNQEJ-UHFFFAOYSA-N | [3] |

Hazards and Safety Information

This compound is classified as acutely toxic if swallowed.[3][5] Appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask, should be used when handling this compound.[3] It should be stored in a dry, well-ventilated place, sealed in a dark environment at room temperature.[6]

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement | Signal Word | Pictogram |

| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed | Danger | GHS06 (Skull and Crossbones) |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | Warning | GHS07 |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation | Warning | GHS07 |

| Specific Target Organ Toxicity, Single Exposure; Respiratory Tract Irritation | 3 | H335: May cause respiratory irritation | Warning | GHS07 |

Note: GHS classifications may vary between suppliers. The information presented here is a composite from available sources.[3][5][6][7]

Synthesis and Reactivity

This compound is a valuable building block due to its aldehyde functionality and the presence of halogen atoms that can participate in various coupling and substitution reactions. The electron-withdrawing nature of the two fluorine atoms enhances the electrophilicity of the aromatic ring and the reactivity of the aldehyde group.[1]

Synthesis of this compound

A common synthetic route to this compound involves the ortho-formylation of 1-bromo-3,5-difluorobenzene.

Caption: Synthesis of this compound.

Key Reactions and Experimental Protocols

The bromine atom on the aromatic ring serves as a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds. This reaction is pivotal for the synthesis of biphenyl (B1667301) derivatives.

Caption: General workflow for Suzuki-Miyaura coupling.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a representative example for the coupling of this compound with an arylboronic acid.[2][7]

-

Materials:

-

This compound (1.0 mmol, 1.0 eq.)

-

Arylboronic acid (1.2 mmol, 1.2 eq.)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 0.03 mmol, 3 mol%)

-

Base (e.g., Potassium carbonate [K₂CO₃], 2.0 mmol, 2.0 eq.)

-

Anhydrous Toluene (5 mL)

-

Degassed water (1 mL)

-

-

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add this compound, the arylboronic acid, the palladium catalyst, and the base.

-

Add the anhydrous toluene and degassed water to the flask.

-

Stir the reaction mixture and heat to the desired temperature (e.g., 100 °C) for the specified time (e.g., 12 hours).

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

-

The aldehyde group is susceptible to nucleophilic attack and can be readily converted to amines via reductive amination. This two-step, one-pot process involves the formation of an imine intermediate followed by its reduction.

Caption: General workflow for Reductive Amination.

Detailed Experimental Protocol: Reductive Amination

This protocol provides a general procedure for the reductive amination of this compound with a primary amine.[8][9]

-

Materials:

-

This compound (1.0 mmol, 1.0 eq.)

-

Primary amine (1.1 mmol, 1.1 eq.)

-

Sodium triacetoxyborohydride (B8407120) [NaBH(OAc)₃] (1.5 mmol, 1.5 eq.)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) (10 mL)

-

Acetic acid (optional, catalytic amount)

-

-

Procedure:

-

In a round-bottom flask, dissolve this compound and the primary amine in the anhydrous solvent.

-

If the amine salt is used, add a stoichiometric amount of a non-nucleophilic base (e.g., triethylamine) to liberate the free amine.

-

Stir the solution at room temperature for 20-30 minutes to facilitate imine formation. A catalytic amount of acetic acid can be added to accelerate this step.

-

Add sodium triacetoxyborohydride portion-wise to the reaction mixture.

-

Continue stirring at room temperature and monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography.

-

The aldehyde functionality can be converted to an alkene via the Wittig reaction, providing a route to styrene (B11656) derivatives.

Detailed Experimental Protocol: Wittig Reaction

This protocol is adapted from a procedure for a structurally similar compound, 3-Bromo-2,6-difluorobenzaldehyde.[10]

-

Materials:

-

Methyltriphenylphosphonium (B96628) bromide (1.2 mmol, 1.2 eq.)

-

Potassium tert-butoxide (1.2 mmol, 1.2 eq.)

-

Anhydrous Tetrahydrofuran (THF) (10 mL)

-

This compound (1.0 mmol, 1.0 eq.)

-

-

Procedure:

-

In a flame-dried, two-necked round-bottom flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Add potassium tert-butoxide portion-wise with stirring.

-

Allow the mixture to warm to room temperature and stir for 1-2 hours to form the ylide.

-

Add a solution of this compound in a minimal amount of anhydrous THF dropwise to the ylide suspension.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction with water.

-

Extract the aqueous layer with diethyl ether or ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

The electron-deficient aromatic ring, activated by the two fluorine atoms, can undergo nucleophilic aromatic substitution (SNAF). While the bromine is a potential leaving group, the fluorine atoms are also susceptible to displacement by strong nucleophiles, particularly when they are ortho and para to an activating group (in this case, the aldehyde). The outcome of such reactions can depend on the specific nucleophile and reaction conditions.[11]

Applications in Research and Development

This compound is a versatile intermediate with applications in several areas of chemical research and development:

-

Pharmaceutical Synthesis: It serves as a crucial building block for the synthesis of complex organic molecules with potential therapeutic applications.[1] The difluorobenzaldehyde moiety is present in a number of biologically active compounds.

-

Agrochemicals: This compound is explored for its potential in developing new agrochemicals for pest control and crop protection.[2]

-

Organic Electronics: It is used in the development of organic semiconductors, contributing to advancements in flexible electronics and display technologies.[1]

-

Fluorescent Probes: The compound is employed in creating fluorescent probes for biological imaging, enhancing the ability to visualize cellular processes.[1]

Conclusion

This compound is a reactive and versatile chemical intermediate with significant applications in medicinal chemistry, agrochemical research, and materials science. Its reactivity is dominated by the aldehyde group and the halogenated, electron-deficient aromatic ring. A thorough understanding of its reactivity and hazards is crucial for its safe and effective use in a laboratory setting. The experimental protocols provided in this guide offer a starting point for the synthesis of a variety of valuable downstream products. As with all chemical reactions, optimization of the provided conditions may be necessary for specific substrates and scales.

References

- 1. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond [mdpi.com]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. Palladium-catalyzed cross-coupling reaction of alkenyl aluminums with 2-bromobenzo[b]furans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. achmem.com [achmem.com]

- 7. researchgate.net [researchgate.net]

- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 9. researchgate.net [researchgate.net]

- 10. ajrconline.org [ajrconline.org]

- 11. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

An In-depth Technical Guide to the Synthesis of 4-Bromo-2,6-difluorobenzaldehyde from 1-bromo-3,5-difluorobenzene

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a detailed technical guide for the synthesis of 4-Bromo-2,6-difluorobenzaldehyde, a key intermediate in the development of pharmaceuticals and other advanced organic materials.[1][2] The synthesis route detailed herein starts from the commercially available 1-bromo-3,5-difluorobenzene (B42898) and proceeds via a directed ortho-metalation followed by formylation.

Overview of the Synthetic Strategy

The primary and most effective method for the synthesis of this compound from 1-bromo-3,5-difluorobenzene is a directed ortho-lithiation, followed by quenching with a suitable formylating agent. This strategy leverages the directing effect of the fluorine atoms to achieve regioselective lithiation at the C2 position, between the two fluorine atoms. Subsequent reaction with an electrophilic formyl source, such as N,N-dimethylformamide (DMF), introduces the aldehyde functionality to yield the desired product.

This method is favored for its high regioselectivity and generally good yields. The reaction proceeds under anhydrous conditions at low temperatures to ensure the stability of the organolithium intermediate.

Experimental Protocol

The following protocol is a comprehensive methodology for the synthesis of this compound.

2.1. Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 1-bromo-3,5-difluorobenzene | ≥98% | Commercially Available | Starting material. |

| n-Butyl lithium (n-BuLi) | 2.5 M in hexanes | Commercially Available | Reactant for lithiation. |

| Diisopropylamine (B44863) | Anhydrous, ≥99.5% | Commercially Available | Used to form LDA in situ. |

| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Commercially Available | Formylating agent. |

| Tetrahydrofuran (B95107) (THF) | Anhydrous, ≥99.9% | Commercially Available | Reaction solvent. |

| Ethyl acetate (B1210297) | ACS Grade | Commercially Available | Extraction solvent. |

| Hexane (B92381) | ACS Grade | Commercially Available | Eluent for chromatography. |

| Saturated Ammonium (B1175870) Chloride | N/A | Prepared in-house | For quenching the reaction. |

| Sodium Sulfate | Anhydrous | Commercially Available | Drying agent. |

| Silica (B1680970) Gel | 230-400 mesh | Commercially Available | For column chromatography. |

2.2. Step-by-Step Procedure

A detailed experimental procedure for the synthesis is as follows:

-

Preparation of Lithium Diisopropylamide (LDA): To a solution of diisopropylamine (0.57 mL, 15.5 mmol) in dry tetrahydrofuran (THF) at -78°C under a nitrogen atmosphere, add n-butyl lithium (1.56 mL, 12.4 mmol) dropwise over a period of 5 minutes. The reaction mixture is then stirred at -20°C for 30 minutes.

-

Lithiation of 1-bromo-3,5-difluorobenzene: To this LDA solution, add a solution of 1-bromo-3,5-difluorobenzene (2 g, 10.36 mmol) in dry THF at -78°C.[1] Continue stirring at this temperature for an additional 30 minutes.

-

Formylation: Add N,N-dimethylformamide (DMF) (1.43 g, 19.68 mmol) to the reaction mixture at -78°C.[1] The resulting mixture is then allowed to warm to room temperature and stirred for 2 hours.

-

Work-up and Extraction: The reaction is monitored by Thin Layer Chromatography (TLC) using 100% hexane as the eluent. Upon completion, the reaction mixture is partitioned between ethyl acetate and a saturated aqueous solution of ammonium chloride.[1] The organic layer is separated, and the aqueous layer is extracted with ethyl acetate.

-

Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.[1] The crude product is then purified by column chromatography on silica gel using a 2% ethyl acetate in hexane eluent to afford the final product.[1]

Quantitative Data

The following table summarizes the quantitative data obtained from the synthesis.

| Parameter | Value | Reference |

| Starting Material | 1-bromo-3,5-difluorobenzene (2 g, 10.36 mmol) | [1] |

| Product | This compound | [1] |

| Yield | 1.35 g (61%) | [1] |

| Purification Method | Column Chromatography (2% Ethyl Acetate in Hexane) | [1] |

| ¹H NMR (CDCl₃, 300 MHz) | δ 11.5-11.0 (s, 1H), 7.4-7.2 (dd, 2H) | [1] |

Visualization of the Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

References

An In-depth Technical Guide to 4-Bromo-2,6-difluorobenzaldehyde for Researchers and Drug Development Professionals

Introduction

4-Bromo-2,6-difluorobenzaldehyde is a halogenated aromatic aldehyde that serves as a crucial intermediate in the synthesis of a variety of organic compounds, particularly in the pharmaceutical and agrochemical industries.[1][2][3] Its unique substitution pattern, featuring a bromine atom and two fluorine atoms, imparts distinct chemical reactivity that makes it a valuable building block for the synthesis of complex molecules, including novel drug candidates.[1][2] This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on its role in medicinal chemistry.

Physicochemical Properties and Spectroscopic Data

This compound is a white to light yellow crystalline solid.[1] A summary of its key physical and spectroscopic properties is provided in the table below.

| Property | Value | Reference |

| CAS Number | 537013-51-7 | [1] |

| Molecular Formula | C₇H₃BrF₂O | [1] |

| Molecular Weight | 221.00 g/mol | [1] |

| Melting Point | 76-81 °C | |

| Boiling Point | 231.4 ± 40.0 °C (at 760 Torr) | [3] |

| Density | 1.758 ± 0.06 g/cm³ (at 20 °C) | [3] |

| ¹H NMR (CDCl₃, 300 MHz) | δ 11.0-11.5 (s, 1H), 7.2-7.4 (dd, 2H) | [3] |

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the ortho-lithiation of 1-bromo-3,5-difluorobenzene (B42898) followed by formylation.

Experimental Protocol: Synthesis from 1-Bromo-3,5-difluorobenzene

This protocol is adapted from a literature procedure.[3]

Materials:

-

1-Bromo-3,5-difluorobenzene

-

n-Butyl lithium (n-BuLi)

-

N,N-Dimethylformamide (DMF)

-

Tetrahydrofuran (THF), dry

-

Ethyl acetate (B1210297)

-

Saturated aqueous ammonium (B1175870) chloride

-

Sodium sulfate

-

Silica (B1680970) gel for column chromatography

Procedure:

-

To a solution of diisopropylamine (0.57 mL, 15.5 mmol) in dry THF, add n-butyl lithium (1.56 mL, 12.4 mmol) dropwise at -78 °C under a nitrogen atmosphere.

-

Stir the reaction mixture at -20 °C for 30 minutes to generate lithium diisopropylamide (LDA).

-

Cool the mixture back to -78 °C and add a solution of 1-bromo-3,5-difluorobenzene (2 g, 10.36 mmol) in dry THF.

-

Continue stirring at -78 °C for 30 minutes.

-

Add N,N-Dimethylformamide (DMF) (1.43 g, 19.68 mmol) at -78 °C and stir the resulting mixture at room temperature for 2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using 100% hexane as the eluent.

-

Upon completion, partition the reaction mixture between ethyl acetate and saturated aqueous ammonium chloride.

-

Separate the organic layer, dry it over sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a 2% ethyl acetate in hexane eluent to afford this compound.

Quantitative Data:

-

Yield: 1.35 g (61%)[3]

Caption: Synthetic workflow for this compound.

Applications in Drug Development

This compound is a versatile intermediate in the synthesis of various pharmaceutical agents.[1][2][3] Its utility is particularly noted in the preparation of heterocyclic compounds with potential therapeutic applications.

Synthesis of Quinazolinone Derivatives as Aldose Reductase Inhibitors

A significant application of related bromo-fluorobenzaldehydes is in the synthesis of quinazolin-4(3H)-one derivatives, which have been investigated as potent inhibitors of aldose reductase (ALR2).[4] ALR2 is a key enzyme in the polyol pathway, which is implicated in the pathogenesis of diabetic complications such as neuropathy, retinopathy, and nephropathy.[4]

Inhibition of ALR2 prevents the conversion of glucose to sorbitol, the accumulation of which leads to osmotic stress and subsequent tissue damage in diabetic patients. The development of potent and selective ALR2 inhibitors is a promising therapeutic strategy for managing these complications.[4] Novel quinazolin-4(3H)-one derivatives incorporating a 4-bromo-2-fluorobenzylidene moiety have demonstrated high potency as competitive ALR2 inhibitors.[4]

Caption: Inhibition of the Aldose Reductase pathway by quinazolinone derivatives.

Synthesis of Quinazolinone Derivatives as Antiviral Agents

This compound has also been identified as a starting material for the synthesis of quinazolinone derivatives that act as virus polymerase inhibitors, with potential applications in the treatment of Hepatitis C virus (HCV) infection.[2] The HCV NS5B polymerase is a key enzyme essential for the replication of the viral RNA genome, making it a prime target for antiviral drug development.[5][6]

Other Synthetic Applications

Beyond its use in medicinal chemistry, this compound is a precursor for other valuable chemical intermediates.

Synthesis of 4-Bromo-2,6-difluorobenzonitrile

This compound can be converted to 4-bromo-2,6-difluorobenzonitrile, an important intermediate in the synthesis of liquid crystal materials.

Experimental Protocol: Synthesis of 4-Bromo-2,6-difluorobenzonitrile

This protocol is based on a patented procedure.

Materials:

-

This compound

-

Hydroxylamine (B1172632) hydrochloride

-

Formic acid

Procedure:

-

Combine this compound, hydroxylamine hydrochloride, and formic acid in a reaction vessel. The suggested weight ratio is 1:1.4:4 respectively.

-

Heat the mixture to reflux for 10 hours under normal pressure.

-

After the reaction is complete, distill off the solvent at normal pressure.

-

Add water to the system and continue distillation to carry out the product.

-

Cool the resulting aqueous solution to room temperature to allow for product precipitation.

-

Collect the solid product by suction filtration and wash the filter cake with water until neutral to obtain 4-bromo-2,6-difluorobenzonitrile.

Caption: Reaction workflow for the synthesis of 4-Bromo-2,6-difluorobenzonitrile.

Conclusion

This compound is a highly valuable and versatile chemical intermediate with significant applications in organic synthesis, particularly in the development of novel pharmaceuticals. Its utility in the synthesis of potent enzyme inhibitors for the management of diabetic complications and viral infections highlights its importance in modern drug discovery. The synthetic protocols outlined in this guide provide a foundation for researchers to utilize this compound in their own research and development endeavors.

References

- 1. chemimpex.com [chemimpex.com]

- 2. arborpharmchem.com [arborpharmchem.com]

- 3. This compound | 537013-51-7 [chemicalbook.com]

- 4. Design, synthesis, and aldose reductase inhibition assessment of novel Quinazolin-4(3H)-one derivatives with 4-Bromo-2-Fluorobenzene functionality - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibitors of hepatitis C virus polymerase: synthesis and characterization of novel 2-oxy-6-fluoro-N-((S)-1-hydroxy-3-phenylpropan-2-yl)-benzamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibitors of hepatitis C virus polymerase: synthesis and biological characterization of unsymmetrical dialkyl-hydroxynaphthalenoyl-benzothiadiazines - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Electrophilic Properties of 4-Bromo-2,6-difluorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-2,6-difluorobenzaldehyde is a versatile synthetic intermediate of significant interest in medicinal chemistry and materials science. Its unique electronic properties, arising from the synergistic effects of the electron-withdrawing aldehyde group and the halogen substituents, confer a distinct electrophilic character upon both the carbonyl carbon and the aromatic ring. This guide provides a comprehensive overview of the electrophilic reactivity of this compound, detailing its participation in a range of chemical transformations including nucleophilic additions to the carbonyl group and transition-metal-catalyzed cross-coupling reactions at the carbon-bromine bond. This document includes structured data tables, detailed experimental protocols, and visualizations of reaction mechanisms and workflows to serve as a practical resource for researchers in the field.

Introduction

The strategic functionalization of aromatic rings is a cornerstone of modern organic synthesis, particularly in the development of novel therapeutic agents and functional materials. This compound has emerged as a valuable building block due to its pronounced electrophilic nature. The presence of two fluorine atoms ortho to the aldehyde group enhances the electrophilicity of the carbonyl carbon through inductive effects, making it highly susceptible to nucleophilic attack.[1] Concurrently, the bromine atom at the para position serves as a versatile handle for a variety of cross-coupling reactions, enabling the facile introduction of diverse molecular fragments.[2] This dual reactivity makes this compound a key precursor in the synthesis of complex molecules, including potent von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands for Proteolysis Targeting Chimeras (PROTACs).[3]

Electrophilic Reactivity Profile

The electrophilic properties of this compound are manifested in two primary modes of reactivity:

-

At the Carbonyl Group: The aldehyde functionality is a key electrophilic center, readily undergoing nucleophilic addition and related reactions.

-

At the Aromatic Ring: The carbon atom bearing the bromine substituent is electrophilic in the context of transition-metal-catalyzed cross-coupling reactions.

The following sections will delve into specific examples of these reactivities, providing experimental details and quantitative data where available.

Nucleophilic Addition Reactions at the Carbonyl Group

The electron-deficient nature of the carbonyl carbon in this compound makes it an excellent substrate for a variety of nucleophilic addition reactions.

Reductive Amination

Reductive amination is a powerful method for the formation of carbon-nitrogen bonds and is a key step in the synthesis of many pharmaceutical agents. This compound is a suitable substrate for this transformation, as exemplified in the synthesis of VHL ligands.[3]

Experimental Protocol: General Procedure for Reductive Amination [4][5][6]

-

Imine Formation: To a solution of this compound (1.0 eq.) in a suitable solvent such as dichloromethane (B109758) (DCM) or dichloroethane (DCE), add the desired primary or secondary amine (1.0-1.2 eq.). If the amine is a salt, a mild base (e.g., triethylamine) may be added to liberate the free amine. The reaction mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the imine or iminium ion intermediate.

-